molecular formula C8H13N3O2S B7529757 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea

1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea

Cat. No.: B7529757
M. Wt: 215.28 g/mol
InChI Key: IMKOQZPJSHCQRN-UHFFFAOYSA-N
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Description

1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the hydroxyethyl group and the ethyl group attached to the urea moiety makes this compound unique in its chemical structure.

Properties

IUPAC Name

1-ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-2-11(4-5-12)8(13)10-7-9-3-6-14-7/h3,6,12H,2,4-5H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKOQZPJSHCQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea can be achieved through a multi-step process involving the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through the reaction of the thiazole derivative with ethylene oxide.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with ethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific details of industrial production methods would depend on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl derivative, while substitution reactions could yield various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(1,3-thiazol-2-yl)urea: Lacks the hydroxyethyl group.

    1-(2-Hydroxyethyl)-3-(1,3-thiazol-2-yl)urea: Lacks the ethyl group.

    1-Ethyl-1-(2-hydroxyethyl)urea: Lacks the thiazole ring.

Uniqueness

1-Ethyl-1-(2-hydroxyethyl)-3-(1,3-thiazol-2-yl)urea is unique due to the presence of both the hydroxyethyl group and the thiazole ring, which may confer specific chemical and biological properties not found in similar compounds.

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